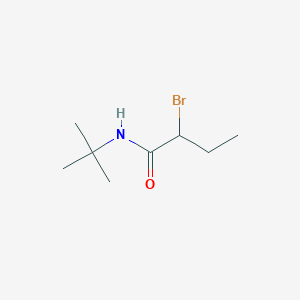

3-Bromo-4-isopropoxybenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can be complex and involves multiple steps. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, which is a radical process . Similarly, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid involves bromination, diazo, and hydrolysis steps . These methods suggest that the synthesis of 3-bromo-4-isopropoxybenzoic acid would likely involve a halogenation step to introduce the bromine atom, followed by an esterification or etherification to introduce the isopropoxy group.

Molecular Structure Analysis

The molecular structure of brominated benzoic acids can be characterized using various spectroscopic techniques. For example, the structure of 2-bromoacetoxybenzoic acid was determined using crystallography, showing that the carboxylic acid moiety is twisted out of the plane of the aromatic ring . This information can be extrapolated to suggest that 3-bromo-4-isopropoxybenzoic acid may also exhibit a non-planar structure due to the presence of the bulky isopropoxy group.

Chemical Reactions Analysis

Brominated benzoic acids can undergo a variety of chemical reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene can react with amines in a nucleophilic aromatic substitution with rearrangement . Similarly, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacts with nucleophiles to give various substituted derivatives . These reactions indicate that 3-bromo-4-isopropoxybenzoic acid could potentially participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids can be influenced by the presence of substituents. For example, the crystal structure of 2-bromoacetoxybenzoic acid shows a close structural analog to aspirin, with bond-angle distortions . The presence of the isopropoxy group in 3-bromo-4-isopropoxybenzoic acid would likely affect its solubility, melting point, and reactivity. Additionally, the supramolecular cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid demonstrates the potential for hydrogen bonding interactions, which could also be relevant for 3-bromo-4-isopropoxybenzoic acid .

Scientific Research Applications

Organic Synthesis and Material Science

In the realm of organic synthesis, halogenated benzoic acids, including compounds similar to 3-Bromo-4-isopropoxybenzoic acid, are pivotal in the development of structure-property relationships. For instance, the study of temperature dependencies of vapor pressures, melting temperatures, and enthalpies of fusion for isomeric bromobenzoic acids provides insights into their thermodynamic properties. This knowledge is crucial for understanding specific interactions in liquid and crystal phases, such as hydrogen bonding, which directly impacts the solubility and stability of these compounds in various solvents. These properties are essential for designing and synthesizing new materials with tailored characteristics for applications in pharmaceuticals, polymers, and electronics (Zherikova et al., 2016).

Environmental Chemistry

From an environmental chemistry perspective, the degradation pathways of halobenzoic acids, such as 3-Bromo-4-isopropoxybenzoic acid, are of significant interest. Research into the biodegradation of bromobenzoic acids by microbial strains, like Pseudomonas aeruginosa, reveals the potential of these microorganisms to break down complex halogenated compounds. This capability is crucial for the bioremediation of environments contaminated with halogenated organic pollutants. Understanding the metabolic pathways involved in the degradation of these compounds can lead to more effective strategies for environmental cleanup and pollution management (Higson & Focht, 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .

Biochemical Pathways

Its involvement in sm cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

As a participant in SM cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.

Action Environment

It is known that the compound should be handled with care to avoid dust formation and inhalation, suggesting that it may be sensitive to environmental conditions .

properties

IUPAC Name |

3-bromo-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSJYUSYBNFGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586374 | |

| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-isopropoxybenzoic acid | |

CAS RN |

213598-20-0 | |

| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)

![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)

![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)